An In-depth Technical Guide to the Physicochemical Properties of Phenothiazin-10-yl-2-propanone
An In-depth Technical Guide to the Physicochemical Properties of Phenothiazin-10-yl-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazin-10-yl-2-propanone, a derivative of the versatile phenothiazine scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its potential applications, ranging from novel therapeutic agents to functional organic materials. This technical guide provides a comprehensive overview of the known structural, physical, and spectral characteristics of Phenothiazin-10-yl-2-propanone. Where experimental data is not available, this guide draws upon established knowledge of the phenothiazine class of compounds to provide well-grounded theoretical insights and recommended experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related phenothiazine derivatives.
Introduction: The Significance of the Phenothiazine Scaffold
The phenothiazine core is a privileged heterocyclic structure in drug discovery and materials science.[1] Its unique butterfly conformation and electron-rich nature bestow upon its derivatives a wide array of biological activities and interesting photophysical properties. Phenothiazine-based compounds have found applications as antipsychotics, antihistamines, and antiemetics, and are also explored for their potential as anticancer and antioxidant agents.[2] The introduction of a propanone moiety at the N-10 position of the phenothiazine ring, as in Phenothiazin-10-yl-2-propanone, modulates the electronic and steric properties of the parent molecule, potentially leading to novel functionalities and applications. A thorough characterization of its physicochemical properties is the first critical step in unlocking this potential.
Molecular Structure and Identification
A clear identification of the molecular structure is fundamental to understanding its chemical behavior.
| Identifier | Value | Source |
| Chemical Name | Phenothiazin-10-yl-2-propanone | IUPAC |
| Synonyms | 1-(10H-Phenothiazin-10-yl)-2-propanone, 10-(2-oxopropyl)phenothiazine | |
| CAS Number | 15375-56-1 | |
| Molecular Formula | C₁₅H₁₃NOS | |
| Molecular Weight | 255.33 g/mol |
Molecular Structure:
Caption: 2D structure of Phenothiazin-10-yl-2-propanone.
Physicochemical Properties
This section details the known and predicted physicochemical properties of Phenothiazin-10-yl-2-propanone.
Physical State and Appearance
The physical state and appearance of a compound are its most immediate observable properties. While a detailed experimental description for Phenothiazin-10-yl-2-propanone is not widely published, related phenothiazine derivatives are typically crystalline solids at room temperature.
Melting and Boiling Points
Melting and boiling points are critical indicators of purity and are influenced by intermolecular forces.
| Property | Value | Method |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
Insight: The lack of readily available experimental data for these fundamental properties highlights a gap in the characterization of this compound. The introduction of the polar propanone group is expected to increase the melting point compared to unsubstituted phenothiazine (m.p. 185.1 °C) due to stronger dipole-dipole interactions.
Solubility
Solubility is a crucial parameter for any application, dictating the choice of solvents for synthesis, purification, and formulation.
| Solvent | Solubility | Source |
| Chloroform | Soluble | [3] |
| Water | Predicted to be low | - |
| Ethanol | Likely soluble | - |
| DMSO | Likely soluble | - |
Insight: The phenothiazine ring system imparts significant lipophilicity, while the ketone group adds a degree of polarity. This dual nature suggests solubility in a range of organic solvents. Its solubility in chloroform has been noted.[3] Low aqueous solubility is expected, a common characteristic of many phenothiazine derivatives.[4]
Acid-Base Properties (pKa)
The pKa value is essential for understanding the ionization state of a molecule at a given pH, which profoundly impacts its biological activity and formulation.
| Property | Value | Method |
| pKa | Not experimentally determined | - |
Insight: The nitrogen atom of the phenothiazine ring is weakly basic. The pKa of the parent phenothiazine is approximately 2.5. The electron-withdrawing nature of the adjacent propanone group in Phenothiazin-10-yl-2-propanone would be expected to further decrease the basicity of the nitrogen atom.
Spectroscopic and Analytical Data
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR (400 MHz, DMSO-d₆): [3]
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δ 7.09 (m, 4H): Aromatic protons
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δ 6.91 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 2H): Aromatic protons
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δ 6.53 (dd, J₁ = 8.4 Hz, J₂ = 0.8 Hz, 2H): Aromatic protons
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δ 4.78 (s, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen and the carbonyl group
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δ 2.31 (s, 3H): Methyl protons (-CH₃) of the propanone moiety
¹³C NMR (400 MHz, DMSO-d₆): [3]
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δ 204.4: Carbonyl carbon (C=O)
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δ 143.8, 127.4, 126.5, 122.6, 121.2, 115.3: Aromatic carbons
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δ 57.4: Methylene carbon (-CH₂-)
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δ 27.0: Methyl carbon (-CH₃)
Insight: The provided NMR data is consistent with the proposed structure of Phenothiazin-10-yl-2-propanone. The chemical shifts of the aromatic protons and carbons are characteristic of the phenothiazine ring system. The singlet at 4.78 ppm in the ¹H NMR spectrum confirms the presence of the methylene group connecting the phenothiazine nitrogen to the carbonyl group, and the singlet at 2.31 ppm corresponds to the terminal methyl group. The downfield chemical shift of the carbonyl carbon at 204.4 ppm in the ¹³C NMR is typical for a ketone.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1715 |
| C-N stretch | ~1350-1250 |
| C-S stretch | ~700-600 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600-1450 |
Insight: A strong absorption band around 1715 cm⁻¹ would be the most characteristic feature in the IR spectrum of this compound, confirming the presence of the ketone carbonyl group. The spectrum would also display characteristic absorptions for the aromatic rings and the C-N and C-S bonds of the phenothiazine core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern: The molecular ion peak (M⁺) would be expected at m/z = 255. A prominent fragment would likely arise from the cleavage of the bond between the methylene group and the phenothiazine nitrogen, leading to the formation of a stable phenothiazine radical cation. Another characteristic fragmentation would be the loss of the acetyl group.
Caption: Synthesis of Phenothiazin-10-yl-2-propanone.
Step-by-Step Protocol: [3]1. To a stirring solution of phenothiazine (1.0 eq), add sodium iodide (2.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile. 2. Add chloroacetone (1.1 eq) to the mixture. 3. Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). 4. Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. 5. Extract the product with ethyl acetate (3x). 6. Combine the organic layers and wash with saturated sodium thiosulfate solution and brine. 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purify the crude product by flash column chromatography.
Determination of Solubility
The isothermal shake-flask method is a reliable technique for determining the solubility of a compound. [5] Step-by-Step Protocol:
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Add an excess amount of Phenothiazin-10-yl-2-propanone to a vial containing a known volume of the desired solvent.
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Seal the vial and place it in a constant temperature shaker bath for 24-48 hours to reach equilibrium.
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After equilibration, allow the undissolved solid to settle. Centrifugation can be used to aid separation.
-
Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Quantify the concentration of the diluted solution using a pre-established calibration curve.
-
Calculate the original solubility by accounting for the dilution factor.
Determination of pKa
The pKa can be determined potentiometrically or spectrophotometrically.
Spectrophotometric pH-Titration Protocol:
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Prepare a stock solution of Phenothiazin-10-yl-2-propanone in a suitable organic solvent (e.g., methanol).
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Prepare a series of buffered aqueous solutions with a range of known pH values.
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Add a small, constant aliquot of the stock solution to each buffered solution.
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Record the UV-Vis spectrum for each solution.
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Identify a wavelength where the neutral and ionized forms of the molecule have significantly different absorbances.
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Plot the absorbance at this wavelength against the pH.
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The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Conclusion
This technical guide has consolidated the available and inferred physicochemical properties of Phenothiazin-10-yl-2-propanone. The provided experimental NMR data confirms its structure, and established knowledge of phenothiazine chemistry allows for reliable predictions of its other properties. However, the lack of extensive experimental data for fundamental parameters such as melting point, boiling point, and pKa represents a clear opportunity for further research. The protocols outlined herein provide a robust framework for obtaining this missing information, which will be invaluable for the future development and application of this promising molecule.
References
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IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]
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MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]
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PubMed Central. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]
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PubChem. Phenothiazine. Retrieved from [Link]
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MDPI. (2020, January 29). Design, Synthesis, and Validation of a Novel [11C]Promethazine PET Probe for Imaging Abeta Using Autoradiography. Retrieved from [Link]
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ResearchGate. (2011). Solubility and pKa determination of six structurally related phenothiazines. Retrieved from [Link]
